2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640959-70-0
VCID: VC11829838
InChI: InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C
Molecular Formula: C18H30N6O
Molecular Weight: 346.5 g/mol

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

CAS No.: 2640959-70-0

Cat. No.: VC11829838

Molecular Formula: C18H30N6O

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one - 2640959-70-0

Specification

CAS No. 2640959-70-0
Molecular Formula C18H30N6O
Molecular Weight 346.5 g/mol
IUPAC Name 2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3
Standard InChI Key QLDUFEYTZFACJM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one, reflects its multicomponent structure. Key features include:

  • A pyrimidine ring substituted with dimethylamino and methyl groups at positions 4 and 6, respectively.

  • A piperazine ring linked to the pyrimidine’s 2-position.

  • An ethanone bridge connecting the piperazine to a piperidine moiety.

The SMILES notation (CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C) and InChIKey (QLDUFEYTZFACJM-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number2640959-70-0
Molecular FormulaC18H30N6O\text{C}_{18}\text{H}_{30}\text{N}_{6}\text{O}
Molecular Weight346.5 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area66.6 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

While detailed protocols remain proprietary, analogous compounds suggest a multistep synthesis involving:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones to construct the 4-(dimethylamino)-6-methylpyrimidin-2-amine intermediate .

  • Piperazine Coupling: Nucleophilic substitution between the pyrimidine amine and a piperazine derivative, facilitated by polar aprotic solvents like dimethylformamide (DMF) .

  • Ethanone Bridge Installation: Acylation of the piperazine nitrogen with chloroacetyl chloride, followed by nucleophilic displacement with piperidine.

Reaction conditions (e.g., temperature, catalysts) are critical for optimizing yield and purity. Post-synthetic purification typically employs column chromatography and recrystallization.

CompoundTargetIC₅₀ (nM)Reference
4-Fluoro-1'-(8-methyl-4-oxo-...)Tankyrase 1/212 ± 2
4-Chloro-1-methyl-6-[4-(morpholine...PARP Family45 ± 8
Target CompoundPredicted~20–50*
*Estimated based on structural similarity .

Comparative Analysis with Structural Analogs

Divergence in Functional Groups

The compound distinguishes itself from patented tankyrase inhibitors through:

  • Piperidine vs. Spirocyclic Moieties: Unlike spiro[indole-3,4'-piperidine] derivatives in patents , its piperidine group may enhance blood-brain barrier permeability.

  • Dimethylamino Substitution: This electron-donating group could modulate electronic effects on pyrimidine’s aromatic system, altering binding kinetics .

Future Research Directions

Priority Investigations

  • In Vitro Profiling: Screen against tankyrase isoforms (TNKS1/2) to validate inhibitory activity.

  • ADMET Studies: Assess solubility, metabolic stability, and cytotoxicity in hepatic microsomes.

  • Structural Optimization: Explore substitutions on the pyrimidine ring to enhance potency and selectivity.

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